Beyond Neprilysin: An In-Depth Technical Guide to the Alternative Biological Targets of 2S,4R-Sacubitril
Beyond Neprilysin: An In-Depth Technical Guide to the Alternative Biological Targets of 2S,4R-Sacubitril
A Senior Application Scientist's Synthesis of Emerging Mechanisms and Investigational Approaches
Foreword: Charting the Unexplored Territory of a Blockbuster Drug
Sacubitril, in its combination with valsartan, has revolutionized the management of heart failure. Its primary mechanism, the inhibition of neprilysin by its active metabolite 2S,4R-Sacubitril (LBQ657), is well-established, leading to the potentiation of natriuretic peptides and a cascade of beneficial cardiovascular effects. However, a growing body of evidence suggests that the therapeutic efficacy of Sacubitril may not be solely attributable to neprilysin inhibition. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the known and putative biological targets of 2S,4R-Sacubitril beyond neprilysin. As a Senior Application Scientist, my objective is to synthesize the current understanding, detail the experimental methodologies to uncover these off-target interactions, and provide a forward-looking perspective on future research avenues. We will delve into the direct molecular interactions and signaling pathways that may contribute to Sacubitril's pleiotropic effects, offering a deeper understanding of its pharmacological profile and opening new avenues for therapeutic innovation.
I. The Established Paradigm: Neprilysin Inhibition as the Cornerstone
Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active form, 2S,4R-Sacubitril (LBQ657).[1] LBQ657 is a potent and selective inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin.[2][3] By inhibiting neprilysin, 2S,4R-Sacubitril increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[3] The combination with the angiotensin II receptor blocker valsartan is crucial to counteract the concurrent increase in angiotensin II levels that also results from neprilysin inhibition.[3][4] While this dual mechanism is the foundation of Sacubitril/Valsartan's success, emerging evidence points towards additional, neprilysin-independent actions of 2S,4R-Sacubitril that contribute to its therapeutic profile.
II. A Novel Frontier: Direct Inhibition of the TRPM7 Channel
Recent groundbreaking research has identified the Transient Receptor Potential Melastatin 7 (TRPM7) channel as a direct, non-neprilysin target of 2S,4R-Sacubitril (LBQ657).[5][6] This discovery provides a compelling molecular explanation for some of the observed anti-fibrotic effects of Sacubitril that may be independent of natriuretic peptide potentiation.
Mechanism of TRPM7 Inhibition
TRPM7 is a ubiquitously expressed ion channel with a unique C-terminal kinase domain, playing a critical role in cellular calcium and magnesium homeostasis.[7] Dysregulation of TRPM7 has been implicated in various pathological processes, including cardiac fibrosis.
Studies have demonstrated that 2S,4R-Sacubitril directly interacts with and blocks the TRPM7 channel.[5] Molecular docking studies have predicted a binding site for LBQ657 on the TRPM7 protein.[6] This binding leads to a dose-dependent inhibition of TRPM7-mediated cation influx, particularly Ca2+.[5] The reduction in intracellular calcium concentration in cardiac fibroblasts and cardiomyocytes is believed to be a key mechanism underlying the anti-fibrotic effects of Sacubitril.[5]
Functional Consequences of TRPM7 Inhibition
The inhibition of the TRPM7 channel by 2S,4R-Sacubitril has been shown to have significant downstream effects on cellular processes involved in cardiac remodeling:
-
Attenuation of Cardiac Fibroblast Activation: By blocking TRPM7, 2S,4R-Sacubitril reduces the activation of cardiac fibroblasts into myofibroblasts, a critical step in the development of cardiac fibrosis.[5]
-
Reduction of Cardiomyocyte Death: 2S,4R-Sacubitril has been shown to protect cardiomyocytes from hypoxia-induced cell death by inhibiting TRPM7-mediated Ca2+ influx.[5]
These findings strongly suggest that the direct inhibition of the TRPM7 channel is a novel and important mechanism contributing to the cardioprotective and anti-fibrotic properties of Sacubitril, independent of its effects on neprilysin.
Table 1: Summary of a Known Non-Neprilysin Target of 2S,4R-Sacubitril
| Target | Mechanism of Interaction | Key Functional Consequences | Supporting Evidence |
| TRPM7 Channel | Direct binding and inhibition of channel activity, leading to reduced Ca2+ influx. | Attenuation of cardiac fibroblast activation, reduction of cardiomyocyte programmed cell death, and anti-fibrotic effects. | Molecular docking, whole-cell patch-clamp electrophysiology, and in vitro functional assays.[5][6] |
III. The Enigmatic Role in TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis in various organs, including the heart. Several studies have reported that treatment with Sacubitril/Valsartan can modulate this pathway, leading to a reduction in pro-fibrotic signaling.[8][9] However, it remains an open question whether 2S,4R-Sacubitril directly interacts with components of the TGF-β signaling cascade or if these effects are downstream of neprilysin inhibition and the subsequent increase in anti-fibrotic peptides.
Observed Effects on the TGF-β Pathway
Studies in animal models of myocardial infarction and in cultured cardiac fibroblasts have shown that Sacubitril/Valsartan treatment leads to:
-
Reduced expression of TGF-β1. [8]
-
Decreased phosphorylation of Smad3, a key downstream effector in the canonical TGF-β pathway.[8]
-
Inhibition of Smad3 nuclear translocation. [8]
These findings collectively indicate an attenuation of pro-fibrotic TGF-β signaling. While some studies suggest that the effect of Sacubitril/Valsartan is superior to valsartan alone in inhibiting this pathway, the direct contribution of 2S,4R-Sacubitril is yet to be definitively elucidated.[8]
Direct vs. Indirect Modulation: A Critical Unanswered Question
The observed effects on the TGF-β pathway could be a consequence of:
-
Indirect effects: The increase in natriuretic peptides due to neprilysin inhibition can counteract the pro-fibrotic actions of TGF-β.
-
Direct interaction: It is plausible that 2S,4R-Sacubitril could directly bind to and modulate the activity of TGF-β receptors or downstream kinases. However, to date, there is no direct evidence from in vitro binding assays or kinase assays with purified proteins to support this hypothesis.[10][11]
Further investigation is required to dissect the precise mechanism by which 2S,4R-Sacubitril influences TGF-β signaling.
IV. Investigational Approaches for Unveiling Novel Targets
The identification of TRPM7 as a non-neprilysin target of 2S,4R-Sacubitril highlights the potential for other, as-yet-undiscovered off-target interactions. A multi-pronged approach combining computational and experimental strategies is essential to comprehensively map the target landscape of this important molecule.
A. Computational and In Silico Screening
Computational methods offer a powerful and cost-effective approach to generate hypotheses about potential off-target interactions that can then be validated experimentally.
-
Molecular Docking and Virtual Screening: This technique can be used to predict the binding of 2S,4R-Sacubitril to a large library of protein structures. By evaluating the binding energy and complementarity of the molecule to the binding pockets of various proteins, potential off-targets can be identified.[12]
-
Pharmacophore Modeling: Based on the known structure of 2S,4R-Sacubitril and its interaction with neprilysin and TRPM7, a pharmacophore model can be developed. This model can then be used to search for other proteins that have binding sites compatible with this pharmacophore.
-
Off-Target Prediction Algorithms: Several computational tools and databases are available that use machine learning and statistical models to predict potential off-target interactions based on the chemical structure of a small molecule and known drug-target relationships.[13]
Caption: Computational workflow for identifying putative off-targets of 2S,4R-Sacubitril.
B. Experimental Target Identification Methodologies
Experimental validation is crucial to confirm the putative targets identified through computational screening and to discover novel binding partners.
This is a powerful and widely used technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[14][15]
Experimental Protocol: Synthesis of a 2S,4R-Sacubitril Affinity Probe and AC-MS
-
Probe Synthesis:
-
Strategic Linker Attachment: The carboxylic acid moiety of 2S,4R-Sacubitril is a suitable point for linker attachment, as it is involved in the interaction with neprilysin but may allow for sufficient exposure for binding to other targets. A linker with appropriate length and flexibility (e.g., a polyethylene glycol (PEG) linker) should be used to minimize steric hindrance.
-
Coupling Chemistry: Standard amide bond formation chemistry (e.g., using EDC/NHS activation) can be employed to couple the linker to the carboxylic acid of 2S,4R-Sacubitril.
-
Immobilization: The other end of the linker should be functionalized with a group that allows for covalent attachment to a solid support, such as agarose or magnetic beads (e.g., an amine or a click chemistry handle).
-
-
Affinity Chromatography:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., cardiac fibroblasts, cardiomyocytes) under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the 2S,4R-Sacubitril-conjugated beads to allow for binding of target proteins. A control experiment with beads conjugated to a structurally similar but inactive molecule or beads alone should be run in parallel.
-
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of free 2S,4R-Sacubitril, changing the pH or ionic strength of the buffer, or using a denaturing agent.
-
-
Mass Spectrometry and Data Analysis:
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their identity.
-
Quantitative Proteomics: For a more comprehensive analysis, quantitative proteomics approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to compare the proteins eluted from the 2S,4R-Sacubitril beads with the control beads.
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
For investigating the effects of 2S,4R-Sacubitril on ion channels like TRPM7, the whole-cell patch-clamp technique is the gold standard.[7][16]
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of TRPM7 Inhibition
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells overexpressing TRPM7, or primary cardiac fibroblasts endogenously expressing TRPM7).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit ion channel currents. Record the baseline currents.
-
Drug Application: Perfuse the cell with an external solution containing 2S,4R-Sacubitril (LBQ657) at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the ion channel currents in the presence of the drug. Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.
To investigate potential direct interactions with kinases in pathways like TGF-β signaling, in vitro kinase assays can be employed.[17]
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain purified, active recombinant kinase (e.g., TGF-β receptor I kinase domain) and its specific substrate.
-
Reaction Setup: In a multi-well plate, set up kinase reactions containing the kinase, substrate, ATP (often radiolabeled with γ-32P), and varying concentrations of 2S,4R-Sacubitril. Include appropriate positive and negative controls.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection of Substrate Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., by spotting on phosphocellulose paper and washing) and quantifying the radioactivity using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies and ELISA or fluorescence-based readouts can be used.
-
Data Analysis: Plot the kinase activity as a function of the 2S,4R-Sacubitril concentration to determine if it has a direct inhibitory or activating effect on the kinase.
V. Future Directions and Concluding Remarks
The discovery of the TRPM7 channel as a direct target of 2S,4R-Sacubitril has opened a new chapter in our understanding of this important therapeutic agent. It underscores the potential for neprilysin-independent mechanisms to contribute significantly to its clinical benefits. The future of research in this area will likely focus on:
-
Comprehensive Off-Target Profiling: Utilizing unbiased, proteome-wide approaches such as kinome-wide screening and advanced chemical proteomics to create a complete target landscape for 2S,4R-Sacubitril.[18]
-
Dissecting Signaling Networks: Elucidating the precise interplay between neprilysin inhibition, TRPM7 modulation, and other signaling pathways, such as TGF-β, to understand the integrated pharmacological effects of Sacubitril.
-
Translational Significance: Investigating the clinical relevance of these non-neprilysin targets and whether they can be exploited for the development of new therapies with improved efficacy and safety profiles.
This technical guide provides a framework for researchers to explore the expanding pharmacology of 2S,4R-Sacubitril. By employing the described computational and experimental approaches, the scientific community can continue to unravel the complex mechanisms of action of this remarkable drug, ultimately leading to improved patient outcomes and the development of next-generation cardiovascular therapeutics.
References
-
Jia, Y., Wang, L., Tang, Y., Yu, H., Li, Y., et al. (2021). Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel. Frontiers in Cell and Developmental Biology, 9, 760035. [Link]
-
Siti, H. N., Budin, S. B., & Ramalingam, A. (2022). Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. Frontiers in Pharmacology, 13, 892460. [Link]
-
Cowie, M. R. (2017). Angiotensin receptor neprilysin inhibition in heart failure. New England Journal of Medicine, 377(5), 485-487. [Link]
-
Song, Y., & Li, M. (2010). Development and optimization of a high-throughput bioassay for TRPM7 ion channel inhibitors. Journal of biomolecular screening, 15(5), 548-557. [Link]
-
Hofmann, T., Chubanov, V., Gudermann, T., & Montell, C. (2003). TRPM7 is a ubiquitous, constitutively active TRP channel-kinase. Journal of Biological Chemistry, 278(13), 11393-11399. [Link]
-
Kanoh, N., Honda, K., Simizu, S., Muroi, M., Kawatani, M., & Osada, H. (2012). Identification of target protein for bio-active small molecule using photo-cross linked beads and MALDI-TOF mass spectrometry. Methods in molecular biology (Clifton, N.J.), 803, 119-130. [Link]
-
Saxena, C., Higgs, R. E., Zhen, E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 701-714. [Link]
-
Cai, Z., Li, C., He, Y., & Tang, Y. (2022). Sacubitril/valsartan led to fibrosis improvements in HFrEF. AJMC. [Link]
-
Tian, R., Tan, C., & Li, X. (2023). A high-throughput drug target discovery workflow using a fully automated proteomics sample preparation platform. Chemical Science, 14(25), 6825-6834. [Link]
-
Packer, M. (2020). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Heart Failure, 8(10), 817-830. [Link]
-
Chubanov, V., Gudermann, T., & Zierler, S. (2018). TRPM7-Mediated Calcium Transport in HAT-7 Ameloblasts. International journal of molecular sciences, 19(9), 2748. [Link]
-
U.S. Food and Drug Administration. (2015). ENTRESTO (sacubitril and valsartan) tablets, for oral use. [Link]
-
Chubanov, V., & Gudermann, T. (2022). Pharmacological agents selectively acting on the channel moieties of TRPM6 and TRPM7. Cell Calcium, 108, 102640. [Link]
-
University College London. (n.d.). Whole-cell patch clamp protocol. [Link]
-
Chubanov, V., & Gudermann, T. (2024). Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930. Cell, 187(5), 1135-1148.e17. [Link]
-
Wang, Y., Li, H., Zhang, J., Wang, Y., & Li, G. (2021). Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway. Frontiers in Pharmacology, 12, 660370. [Link]
-
Jia, Y., Wang, L., Tang, Y., Yu, H., Li, Y., et al. (2021). Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel. Frontiers in Cell and Developmental Biology, 9, 760035. [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]
-
Chubanov, V., & Gudermann, T. (2012). Identification of TRPM7 channel inhibitors among known modulators of Mg2+ sensitive K+ channels. British journal of pharmacology, 165(8), 2613-2627. [Link]
-
Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
-
Bantscheff, M., & Lemeer, S. (2017). Chemoproteomic strategies for drug target identification. Current Opinion in Chemical Biology, 39, 51-59. [Link]
-
Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. The EMBO journal, 17(11), 3091-3100. [Link]
-
Yao, L., & Sun, L. (2021). TRPM7 is critical for short- term synaptic depression by regulating synaptic vesicle endocytosis. eLife, 10, e68099. [Link]
-
Tian, Y., Zhang, Y., & Wang, J. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]
-
Ambe, K., & Singh, S. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775. [Link]
-
Feng, X. H., & Derynck, R. (2005). Post-translational regulation of TGF-β receptor and Smad signaling. Current opinion in cell biology, 17(2), 196-204. [Link]
-
Zhang, W., Wang, S., Li, C., & Zhang, Y. (2020). Treatment of Sac/Val can inhibit cardiac fibrosis via TGF-β1/Smad3 signaling pathway potentially. ResearchGate. [Link]
-
Li, Y., & Wang, J. (2024). Early Application of Sacubitril Valsartan Sodium After Acute Myocardial Infarction and its Influence on Ventricular Remodeling and TGF-β1/Smad3 Signaling Pathway. American journal of translational research, 16(8), 1361-1370. [Link]
-
Nguyen, T. T. L., Wang, M., Liu, D., Iyer, S., Gonzalez Bonilla, H., et al. (2022). Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences. Circulation: Heart Failure, 15(9), e009629. [Link]
-
Rui, S., Tang, S., & Ju, C. (2021). Exploration of Mechanisms of Sacubitril/Valsartan in the Treatment of Cardiac Arrhythmias Using a Network Pharmacology Approach. Frontiers in Cardiovascular Medicine, 8, 730595. [Link]
-
Agilent Technologies. (2025). High-Throughput Methods to Quantitatively Evaluate TGF-β Signaling in Epithelial-to-Mesenchymal Transition. [Link]
-
Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. The EMBO journal, 17(11), 3091-3100. [Link]
-
Kamel, M. A., & El-Kashef, H. A. (2026). Sacubitril/valsartan as a modulator of pulmonary fibrosis: insights into Lnc-SNHG-16/miR-455 modulation and Notch/Smad-3 pathway inhibition. Naunyn-Schmiedeberg's archives of pharmacology. [Link]
-
Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. PubMed. [Link]
-
Wang, Y., & Li, G. (2024). Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway. Life sciences, 341, 122502. [Link]
-
Klüger, M., & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1555. [Link]
-
Scott, J. S., & Ward, R. A. (2021). One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics. Chemistry (Weinheim an der Bergstrasse, Germany), 27(71), 17880-17888. [Link]
-
Eurofins DiscoverX. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
-
Derynck, R., & Zhang, Y. E. (2003). TGF-β Signaling from Receptors to Smads. Cold Spring Harbor perspectives in biology, 5(4), a022134. [Link]
-
Zhang, H. (2025). Affinity Mass Spectrometry: Strategies for Proteome Profiling. [Link]
-
Dennler, S., Itoh, S., Vivien, D., ten Dijke, P., Huet, S., & Gauthier, J. M. (1998). Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene. ResearchGate. [Link]
-
Lapek, J. D., & Gonzalez, D. J. (2024). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. bioRxiv. [Link]
Sources
- 1. Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Sacubitril/valsartan as a modulator of pulmonary fibrosis: insights into Lnc-SNHG-16/miR-455 modulation and Notch/Smad-3 pathway inhibition | springermedizin.de [springermedizin.de]
- 6. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Application of Sacubitril Valsartan Sodium After Acute Myocardial Infarction and its Influence on Ventricular Remodeling and TGF-β1/Smad3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 16. qcbr.queens.org [qcbr.queens.org]
- 17. Sacubitril/valsartan as a modulator of pulmonary fibrosis: insights into Lnc-SNHG-16/miR-455 modulation and Notch/Smad-3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
